molecular formula C15H10O5 B1674397 Galangin CAS No. 548-83-4

Galangin

Katalognummer: B1674397
CAS-Nummer: 548-83-4
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: VCCRNZQBSJXYJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galangin (3,5,7-Trihydroxyflavone) is a naturally occurring flavonol compound sourced from botanicals such as Alpinia officinarum (lesser galangal) and propolis . This high-purity reagent is provided for research purposes to investigate its broad spectrum of reported biological activities and mechanisms of action. In oncological research, this compound has demonstrated promising anti-proliferative effects across various cancer cell models, including breast, colon, hepatic, and ovarian cancers . Its proposed mechanisms include inducing cell cycle arrest at G2/M or G1 phases, promoting mitochondrial-mediated apoptosis through caspase-3/-9 activation, and modulating key pathways such as PI3K/Akt/mTOR and AMPK signaling . The compound also exhibits significant anti-inflammatory and antioxidant properties, potently inhibiting pro-inflammatory mediators like TNF-α, IL-6, and IL-1β, and suppressing the NF-κB and MAPK signaling pathways . These activities form the basis for its research utility in models of rheumatoid arthritis, neurodegenerative diseases, and metabolic disorders. Furthermore, this compound has shown research applications in studying antibacterial and antiviral responses , as well as in exploring metabolic conditions like diabetes, where it has been observed to modulate oxidative stress and improve glucose homeostasis in preclinical models . Researchers value this compound for its multi-targeted mechanisms and potential as a tool for elucidating cellular pathways. This product is supplied with comprehensive analytical documentation to ensure identity and purity. It is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Eigenschaften

IUPAC Name

3,5,7-trihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCRNZQBSJXYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203288
Record name Galangin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norizalpinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

548-83-4
Record name Galangin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galangin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galangin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Galangin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trihydroxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALANGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142FWE6ECS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norizalpinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 - 218 °C
Record name Norizalpinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Flavonol Galangin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galangin, a naturally occurring flavonol, has garnered significant scientific interest due to its wide range of pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and a detailed exploration of its biosynthetic pathway. Quantitative data on this compound content in various sources are presented in tabular format for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the extraction, quantification, and elucidation of the biosynthetic pathway of this compound, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in a select number of plant species and in propolis, a resinous mixture produced by honeybees. The concentration of this compound can vary significantly depending on the geographical origin, season of collection, and the specific plant source.

Alpinia Species

The rhizome of Alpinia officinarum Hance, commonly known as lesser galangal, is one of the richest natural sources of this compound.[1][2] It is a member of the Zingiberaceae family and is widely used in traditional Asian medicine.[2] Several studies have quantified the this compound content in Alpinia officinarum and other related species.

Propolis

Propolis, a complex resinous substance collected by honeybees from various plant sources, is another major source of this compound.[1][3] The chemical composition of propolis, including its this compound content, is highly dependent on the local flora visited by the bees. Poplar-type propolis, in particular, is known to contain significant amounts of this compound.

Other Plant Sources

This compound has also been isolated from other plant species, including Helichrysum aureonitens and Alnus pendula. However, the concentration of this compound in these sources is generally lower compared to Alpinia officinarum and propolis.

Quantitative Analysis of this compound in Natural Sources

The following tables summarize the quantitative data on this compound content in its primary natural sources, as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: this compound Content in Alpinia officinarum

Plant PartGeographic OriginThis compound Content (mg/g of dry weight)Reference
RhizomeChina (Shandong)11.7
RhizomeChina (Neimeng)10.5
RhizomeChina (Henan)10.3
RhizomeChina (Gansu)9.8
Galangal ExtractNot Specified11.8%

Table 2: this compound Content in Propolis

Geographic OriginThis compound ContentReference
Italy (North)Variable, analyzed with chrysin
Italy (Central)Variable, analyzed with chrysin
Italy (South)Variable, analyzed with chrysin
Italy (Islands)Variable, analyzed with chrysin
PolandVariable
Latvia4.81% - 5.87% (Total Flavonoids)

Biosynthesis of this compound

This compound, as a flavonol, is synthesized via the general phenylpropanoid pathway, which is a major route for the production of a wide variety of secondary metabolites in plants. The biosynthesis starts from the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeleton, which is then further modified to yield this compound.

The Phenylpropanoid Pathway

The initial steps of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This process is catalyzed by a sequence of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Flavonoid Biosynthesis

The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the sequential condensation of three acetate units from malonyl-CoA with p-coumaroyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form the flavanone, (2S)-naringenin.

Formation of this compound

Naringenin serves as a crucial intermediate for the biosynthesis of various flavonoid classes, including flavonols like this compound. The conversion of naringenin to this compound involves two main enzymatic steps:

  • Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase introduces a hydroxyl group at the C-3 position of naringenin to form dihydrokaempferol.

  • Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between the C-2 and C-3 positions of dihydrokaempferol, leading to the formation of the flavonol, kaempferol.

It is important to note that this compound and kaempferol are isomers, differing in the hydroxylation pattern of the B-ring. The specific hydroxylation pattern of the B-ring is generally determined earlier in the phenylpropanoid pathway by the action of specific hydroxylases on intermediates like p-coumaroyl-CoA or naringenin. For this compound, which lacks a hydroxyl group at the 4'-position of the B-ring, the pathway would proceed from cinnamic acid directly, or a subsequent dehydroxylation step would be required, a less common mechanism. For the purpose of this guide, the general pathway to the flavonol backbone is presented.

Galangin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H This compound (Flavonol) This compound (Flavonol) Dihydrokaempferol->this compound (Flavonol) FLS Extraction_Workflow Powdered Alpinia officinarum Powdered Alpinia officinarum Maceration with 75% Ethanol Maceration with 75% Ethanol Powdered Alpinia officinarum->Maceration with 75% Ethanol Ultrasonic Extraction Ultrasonic Extraction Maceration with 75% Ethanol->Ultrasonic Extraction Filtration Filtration Ultrasonic Extraction->Filtration Residue Residue Filtration->Residue Repeat extraction 2x Filtrate Filtrate Filtration->Filtrate Rotary Evaporation Rotary Evaporation Filtrate->Rotary Evaporation Aqueous Extract Aqueous Extract Rotary Evaporation->Aqueous Extract Partition with Petroleum Ether Partition with Petroleum Ether Aqueous Extract->Partition with Petroleum Ether Petroleum Ether Fraction (discard) Petroleum Ether Fraction (discard) Partition with Petroleum Ether->Petroleum Ether Fraction (discard) Aqueous Fraction Aqueous Fraction Partition with Petroleum Ether->Aqueous Fraction Partition with Ethyl Acetate Partition with Ethyl Acetate Aqueous Fraction->Partition with Ethyl Acetate Aqueous Fraction (discard) Aqueous Fraction (discard) Partition with Ethyl Acetate->Aqueous Fraction (discard) Ethyl Acetate Fraction Ethyl Acetate Fraction Partition with Ethyl Acetate->Ethyl Acetate Fraction Final Evaporation Final Evaporation Ethyl Acetate Fraction->Final Evaporation Crude this compound Extract Crude this compound Extract Final Evaporation->Crude this compound Extract Biosynthesis_Elucidation_Workflow Gene of Interest (e.g., FLS) Gene of Interest (e.g., FLS) Cloning into Expression Vector Cloning into Expression Vector Gene of Interest (e.g., FLS)->Cloning into Expression Vector Transformation into Host (e.g., E. coli) Transformation into Host (e.g., E. coli) Cloning into Expression Vector->Transformation into Host (e.g., E. coli) Site-Directed Mutagenesis Site-Directed Mutagenesis Cloning into Expression Vector->Site-Directed Mutagenesis Protein Expression and Purification Protein Expression and Purification Transformation into Host (e.g., E. coli)->Protein Expression and Purification Purified Enzyme Purified Enzyme Protein Expression and Purification->Purified Enzyme In Vitro Enzyme Assay In Vitro Enzyme Assay Purified Enzyme->In Vitro Enzyme Assay Product Analysis (HPLC, LC-MS) Product Analysis (HPLC, LC-MS) In Vitro Enzyme Assay->Product Analysis (HPLC, LC-MS) Functional Characterization Functional Characterization Product Analysis (HPLC, LC-MS)->Functional Characterization Mutant Gene Mutant Gene Site-Directed Mutagenesis->Mutant Gene Mutant Gene->Transformation into Host (e.g., E. coli)

References

Physicochemical properties of pure Galangin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Pure Galangin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a natural flavonol found in high concentrations in Alpinia galanga (galangal) and propolis, has garnered significant interest within the scientific community.[1][2] Classified as 3,5,7-trihydroxyflavone, its molecular structure underpins a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] A thorough understanding of its physicochemical properties is fundamental for researchers in drug discovery and development to optimize its formulation, delivery, and therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical characteristics of pure this compound, detailed experimental methodologies for their determination, and visualizations of relevant biological and experimental workflows.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quantitative foundation for experimental design and computational modeling.

Table 1: General and Structural Properties of this compound
PropertyValueSource(s)
IUPAC Name 3,5,7-trihydroxy-2-phenylchromen-4-one[5]
Molecular Formula C₁₅H₁₀O₅
Molecular Weight 270.24 g/mol
Appearance Light yellow to yellow crystalline solid/powder
CAS Number 548-83-4
Table 2: Thermodynamic and Physical Properties of this compound
PropertyValueConditions/NotesSource(s)
Melting Point 214-215 °C
217-218 °C
Boiling Point ~333.35 °CRough estimate
~518.64 °CEstimated
Density 1.579 g/mL
pKa (Strongest Acidic) 6.32 ± 0.40Predicted
6.38Predicted (ChemAxon)
Table 3: Solubility and Partitioning Behavior of this compound
PropertyValueSolvent/SystemSource(s)
Solubility ~30 mg/mLEthanol, DMSO, Dimethylformamide
~0.25 mg/mL1:3 solution of Ethanol:PBS (pH 7.2)
571.9 mg/LWater (at 25 °C, estimated)
"Practically insoluble"Water (Experimental)
"Slightly soluble"Acetone, Ethyl Acetate
LogP (o/w) 2.83 - 3.32Various estimation methods
Table 4: Spectroscopic Properties of this compound
PropertyValueSolventSource(s)
UV/Vis λmax 261, 306 (weak), 351 nmNeat Water
266 nmMethanol (MeOH)
267, 302, 361 nmEthanol
Molar Absorptivity (ε) 22,600 M⁻¹cm⁻¹at 266 nm in Methanol

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate assessment of physicochemical properties. The following sections describe standard protocols for determining key this compound characteristics.

Protocol for Determination of Aqueous Solubility (Phase-Solubility Method)

This method, based on the Higuchi & Connors technique, is particularly useful for assessing the enhancement of solubility by complexing agents like cyclodextrins.

  • Preparation of Solutions: Prepare a series of aqueous solutions containing increasing concentrations (e.g., 0 to 10 mM) of a solubilizing agent (e.g., Hydroxypropyl-β-cyclodextrin).

  • Equilibration: Add an excess amount of pure this compound (e.g., 3 mg) to a fixed volume (e.g., 5 mL) of each prepared solution in separate vials.

  • Shaking: Seal the vials and place them in a thermostatic shaking water bath set to a constant temperature (e.g., 30°C) for a sufficient duration (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the suspensions to pellet the excess, undissolved this compound.

  • Quantification: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent (e.g., methanol) and determine the concentration of dissolved this compound using UV-Vis spectrophotometry at its λmax (e.g., 266 nm).

  • Data Analysis: Plot the concentration of dissolved this compound (M) against the concentration of the solubilizing agent (M). The y-intercept represents the intrinsic aqueous solubility of this compound (S₀).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Prepare Cyclodextrin (CD) solutions (0-10 mM) B Add excess this compound to each CD solution A->B C Seal vials and shake in water bath (24h, 30°C) B->C D Centrifuge samples C->D E Collect supernatant D->E F Measure this compound conc. via UV-Vis Spec. E->F G Plot [this compound] vs [CD] F->G H Determine Intrinsic Solubility (S₀) G->H

Fig. 1: Workflow for Phase-Solubility Measurement.
Protocol for UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a fundamental technique for quantifying this compound and studying its stability.

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the wavelength range for scanning (e.g., 200-500 nm).

  • Solvent Blank: Fill a quartz cuvette with the solvent to be used (e.g., methanol, ethanol, or water) and run a baseline correction (autozero) to subtract the solvent's absorbance.

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. For aqueous solutions, which are prone to degradation, analysis should be performed promptly after preparation.

  • Measurement: Prepare a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically < 1.0 AU). Record the absorption spectrum.

  • Data Interpretation: Identify the wavelengths of maximum absorbance (λmax). The absorbance at a specific λmax can be used for quantification via the Beer-Lambert law (A = εcl), provided the molar absorptivity (ε) is known.

Protocol for In Vitro Metabolism Study using Liver Microsomes

This assay helps identify potential phase I metabolites of this compound.

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., rat liver microsomes at 1.0 mg protein/mL), MgCl₂ (3.3 mM), and phosphate buffer (0.1 M, pH 7.4). Add this compound (e.g., 100 µM) to the mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding β-NADPH (1.3 mM). A control sample without NADPH should be run in parallel.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1.5 hours).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins.

  • Sample Processing: Vortex the sample for 3 minutes and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Analysis: Inject the supernatant into an analytical system, typically UHPLC-Q-TOF-MS/MS, for the separation and identification of metabolites.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory activity, for instance, is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

An inflammatory stimulus, such as a cytokine, typically leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to intervene in this process, suppressing the activation of NF-κB.

Fig. 2: Simplified NF-κB Signaling Inhibition by this compound.

References

Galangin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galangin, a naturally occurring flavonoid found in high concentrations in plants like Alpinia galanga (lesser galangal) and propolis, has garnered significant attention in oncology research.[1][2] Its multifaceted anti-cancer properties stem from its ability to modulate a wide array of cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of tumor progression.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-neoplastic activities, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its effects on apoptosis, the cell cycle, metastasis, and angiogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several primary mechanisms, often in a synergistic manner. These include the induction of apoptosis, arrest of the cell cycle at critical checkpoints, and inhibition of processes essential for tumor growth and spread, such as metastasis and angiogenesis.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells while showing significantly less cytotoxicity towards normal cells. This compound achieves this by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic (Mitochondrial) Pathway: The intrinsic pathway is a major route for this compound-induced apoptosis.

  • Modulation of Bcl-2 Family Proteins: this compound disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. It upregulates the expression of Bax and downregulates Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane.

  • Mitochondrial Disruption: The increased permeability of the mitochondria leads to the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondrial intermembrane space into the cytosol.

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: These effector caspases execute the final stages of apoptosis by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Extrinsic (Death Receptor) Pathway: this compound can also trigger apoptosis via the extrinsic pathway.

  • Upregulation of Death Receptors: It has been shown to increase the expression of death receptors, such as DR4 and DR5 (TRAIL receptors), on the surface of cancer cells.

  • Caspase-8 Activation: This sensitization makes the cancer cells more susceptible to apoptosis induced by ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). The binding of TRAIL to its receptors leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.

  • Crosstalk with Intrinsic Pathway: Activated caspase-8 can directly activate effector caspases or cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the intrinsic mitochondrial pathway.

Endoplasmic Reticulum (ER) Stress: In some cancer cells, such as breast cancer, this compound induces ER stress, which can also lead to apoptosis. This involves the upregulation of the transcription factor CHOP and death receptor DR4, sensitizing the cells to TRAIL-induced apoptosis.

Induction of Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases. This prevents the cells from replicating their DNA and dividing.

  • Regulation of Cyclins and CDKs: The progression through the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). This compound has been shown to downregulate the expression of key cell cycle proteins, including Cyclin D1, Cyclin D3, Cyclin B1, CDK1, CDK2, CDK4, and CDK6.

  • Upregulation of CDK Inhibitors: Concurrently, this compound can upregulate the expression of CDK inhibitors like p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby blocking cell cycle progression.

  • Role of p53: In some cancer cell lines, this compound-induced cell cycle arrest and apoptosis are dependent on the tumor suppressor protein p53. This compound can increase the expression of p53, which in turn transcriptionally activates genes like p21 to mediate cell cycle arrest.

Inhibition of Metastasis and Invasion

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated potent anti-metastatic effects.

  • Suppression of Epithelial-Mesenchymal Transition (EMT): EMT is a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. This compound can inhibit EMT by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and Vimentin.

  • Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. This compound has been shown to decrease the expression and activity of MMP-2 and MMP-9.

  • Modulation of Adhesion Molecules: In glioma cells, this compound has been found to downregulate CD44, a cell-surface glycoprotein involved in cell-cell and cell-matrix interactions, which plays a role in migration and invasion.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival, as it supplies nutrients and oxygen. This compound exhibits anti-angiogenic properties by targeting key signaling molecules.

  • Downregulation of VEGF: Vascular Endothelial Growth Factor (VEGF) is a primary cytokine that promotes angiogenesis. This compound inhibits the secretion and expression of VEGF in cancer cells.

  • Inhibition of HIF-1α: Under hypoxic conditions typical of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of pro-angiogenic genes, including VEGF. This compound has been found to downregulate the expression of HIF-1α.

  • Targeting PI3K/Akt Pathway: The anti-angiogenic effects of this compound are also mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to regulate HIF-1α and VEGF expression.

Modulation of Key Signaling Pathways

The diverse anti-cancer effects of this compound are orchestrated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. It is frequently hyperactivated in many cancers. This compound is a potent inhibitor of this pathway. By suppressing the phosphorylation and activation of Akt and its downstream target mTOR, this compound can promote apoptosis, inhibit cell proliferation, and block angiogenesis.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis p70S6K p70S6K mTOR->p70S6K HIF1a HIF-1α mTOR->HIF1a Proliferation Cell Proliferation & Growth p70S6K->Proliferation VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, regulates various cellular processes like proliferation, differentiation, and apoptosis. The role of this compound in modulating this pathway can be context-dependent. In colorectal cancer, this compound has been shown to inhibit MAPK activation, leading to apoptosis and cell cycle arrest. Conversely, in some glioma cells, this compound was found to activate ERK1/2, which contributed to the inhibition of tumor invasion.

MAPK_Pathway This compound This compound MAPK_Pathway MAPK Pathway (e.g., ERK, p38, JNK) This compound->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: this compound modulates the MAPK signaling pathway in cancer cells.
Other Key Pathways

  • NF-κB Pathway: this compound can inactivate the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation. This inactivation leads to the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin.

  • JAK/STAT3 Pathway: In gastric cancer, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, suppressing proliferation and inducing apoptosis.

  • AMPK Pathway: this compound can activate AMP-activated protein kinase (AMPK), which in breast cancer cells, sensitizes them to TRAIL-induced apoptosis.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound are often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and experimental conditions.

Cancer TypeCell LineIC50 (µM)Duration (h)Reference
Ovarian CancerA2780/CP7042.324
Ovarian CancerOVCAR-334.524
Normal OvarianIOSE 364131.324
Breast CancerMCF-7~50 (approx.)48
Breast CancerMCF-73.55 - 6.2324
MelanomaA375P3.55 - 6.2324
MelanomaB16F103.55 - 6.2324
MelanomaB16F13.55 - 6.2324
Lung CancerA5493.55 - 6.23*48
Lung CancerA549>8024
Renal Cell Carcinoma786-0>100Not specified
Renal Cell CarcinomaCaki-1>100Not specified
Hepatocellular CarcinomaHepG240-16012
Hepatocellular CarcinomaHuh740-16012
Note: These IC50 values are for a derivative, 3-O-methylthis compound-7-O-β-D-glucopyranoside, which showed more potent activity than the parent this compound compound.

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5-6 x 10³ cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10-160 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 490-570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control group and determine the IC50 value.

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells (e.g., 5x10³ cells/well) B Incubate (24h) A->B C Add this compound (various concentrations) B->C D Incubate (24-72h) C->D E Add MTT Reagent (e.g., 5 mg/mL) D->E F Incubate (1-4h) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (490-570 nm) G->H I Calculate Cell Viability & IC50 Value H->I

Caption: Standard workflow for an MTT cell viability assay.
Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into how this compound affects protein expression and signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time, then wash with PBS and lyse them using a suitable lysis buffer (e.g., M-PER or RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., actin or GAPDH) to normalize the results.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment and Collection: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells promptly using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (primary necrosis).

Apoptosis_Flow_Cytometry cluster_quadrants Flow Cytometry Quadrant Analysis A Treat Cells with this compound B Collect Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & Propidium Iodide (PI) D->E F Incubate (15 min, Dark) E->F G Analyze by Flow Cytometry F->G Q1 Q1: Necrotic (AV-/PI+) G->Q1 Q2 Q2: Late Apoptotic (AV+/PI+) G->Q2 Q3 Q3: Viable (AV-/PI-) G->Q3 Q4 Q4: Early Apoptotic (AV+/PI-) G->Q4

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Conclusion and Future Perspectives

This compound demonstrates significant potential as an anti-cancer agent due to its ability to target multiple oncogenic pathways simultaneously. Its capacity to induce apoptosis and cell cycle arrest, while inhibiting metastasis and angiogenesis, underscores its pleiotropic action against various cancer types. The modulation of critical signaling networks, including the PI3K/Akt/mTOR and MAPK pathways, forms the molecular basis for these anti-neoplastic effects.

While in vitro and in vivo studies have provided a strong rationale for its development, further research is necessary. Future work should focus on improving its bioavailability, potentially through nano-delivery systems, and conducting more extensive in vivo studies in diverse cancer models to confirm its therapeutic efficacy and safety. Additionally, exploring this compound in combination with conventional chemotherapeutic drugs could reveal synergistic effects, potentially enhancing treatment outcomes and overcoming drug resistance in cancer patients.

References

Galangin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galangin (3,5,7-trihydroxyflavone) is a natural flavonoid predominantly found in high concentrations in the rhizome of Alpinia galanga and propolis.[1] With a molecular formula of C₁₅H₁₀O₅, this bioactive compound has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[2][3] Oxidative stress and inflammation are deeply interconnected pathological processes that underpin numerous chronic diseases. This compound's ability to modulate key cellular pathways involved in these processes positions it as a promising candidate for therapeutic development. This technical guide provides an in-depth review of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Antioxidant Properties of this compound

This compound exerts its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and enhancement of the endogenous antioxidant defense system.[4][5] Its chemical structure, particularly the presence of hydroxyl groups, allows it to effectively donate hydrogen atoms to neutralize free radicals.

Mechanism of Action

This compound's antioxidant capacity involves two primary strategies:

  • Direct Radical Scavenging: this compound can directly neutralize harmful free radicals such as hydroperoxyl radicals (•OOH). Theoretical studies using quantum mechanics have quantified this activity, showing reaction rates of 3.77 × 10³ M⁻¹ s⁻¹ in lipid media and 6.21 × 10⁴ M⁻¹ s⁻¹ in aqueous solutions at physiological pH.

  • Upregulation of Endogenous Antioxidant Enzymes: this compound has been shown to significantly increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST). By bolstering these cellular defenses, this compound helps mitigate oxidative damage from sources like lipid peroxidation, which is evidenced by its ability to reduce levels of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).

Quantitative Data on Antioxidant Activity

The following table summarizes the quantitative effects of this compound on various markers of oxidative stress and antioxidant enzyme activity.

Assay/ParameterModel SystemThis compound ConcentrationResultReference(s)
Enzyme Activity
Superoxide Dismutase (SOD)STZ-Induced Diabetic Rats8 mg/kg BW (45 days)Significant increase in activity
Catalase (CAT)STZ-Induced Diabetic Rats8 mg/kg BW (45 days)Significant increase in activity
Glutathione Peroxidase (GPx)Cyclophosphamide-Induced Hepatotoxicity (Rats)60 mg/kgPrevented decrease in GPx activity
Glutathione S-Transferase (GST)STZ-Induced Diabetic Rats8 mg/kg BW (45 days)Significant increase in activity
Radical Scavenging & Damage Reduction
Hydrogen Peroxide ScavengingIn Vitro Assay50 µg/mL92% scavenging activity
Lipid Peroxidation (TBARS)STZ-Induced Diabetic Rats8 mg/kg BW (45 days)Significant decrease in plasma TBARS
Xanthine Oxidase InhibitionIn Vitro Assay50 µg/mL90% inhibition of activity
Hydroperoxyl Radical (•OOH) ScavengingQuantum Mechanical Model (Aqueous)N/ARate constant: 6.21 × 10⁴ M⁻¹ s⁻¹
Experimental Protocol: Antioxidant Enzyme Activity in Animal Models

This protocol outlines a general method for assessing the effect of this compound on antioxidant enzyme activity in a rat model of induced oxidative stress.

  • Objective: To determine if this compound administration can restore the activity of endogenous antioxidant enzymes (SOD, CAT, GPx) in rats subjected to chemically-induced oxidative stress (e.g., by streptozotocin or cyclophosphamide).

  • Animal Model: Male Albino Wistar rats.

  • Methodology:

    • Acclimatization: House animals under standard laboratory conditions for at least one week.

    • Group Allocation: Randomly divide rats into groups: Control, Disease Model (e.g., STZ-induced), this compound-treated (various doses, e.g., 8-60 mg/kg), and Positive Control (e.g., Glibenclamide).

    • Induction of Oxidative Stress: Administer the inducing agent (e.g., a single intraperitoneal injection of STZ at 40 mg/kg BW) to all groups except the control.

    • Treatment: Administer this compound orally, once daily, for a predefined period (e.g., 45 days).

    • Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and target tissues (e.g., liver, heart, kidney).

    • Tissue Preparation: Homogenize tissue samples in an appropriate buffer (e.g., phosphate buffer) and centrifuge to obtain a clear supernatant for analysis.

    • Biochemical Assays:

      • SOD Activity: Measure using a standard method, such as that described by Kakkar et al. (1984), which is based on the inhibition of the formation of NADH-phenazine methosulphate-nitroblue tetrazolium formazan.

      • CAT Activity: Assay based on the decomposition of H₂O₂; the change in absorbance is measured spectrophotometrically at 240 nm.

      • GPx Activity: Determine by measuring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.

  • Data Analysis: Express enzyme activities in appropriate units (e.g., U/mg protein) and analyze for statistical significance using ANOVA followed by a post-hoc test.

Visualization of Antioxidant Mechanisms

Galangin_Antioxidant_Action cluster_stress Oxidative Stress cluster_defense Endogenous Antioxidant Defense ROS Reactive Oxygen Species (ROS) MDA Lipid Peroxidation (MDA) SOD Superoxide Dismutase (SOD) CAT Catalase (CAT) GPx Glutathione Peroxidase (GPx) This compound This compound This compound->ROS Scavenges This compound->MDA Reduces This compound->SOD Upregulates This compound->CAT Upregulates This compound->GPx Upregulates

Caption: this compound's dual antioxidant action.

Anti-inflammatory Properties of this compound

This compound demonstrates potent anti-inflammatory activity by intervening in major inflammatory signaling cascades. Its effects are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines by suppressing key transcription factors and protein kinases.

Mechanism of Action

This compound modulates inflammation by targeting several critical signaling pathways:

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.

  • MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs)—including ERK, JNK, and p38—are crucial for transducing extracellular signals into cellular inflammatory responses. This compound has been shown to inhibit the LPS-induced phosphorylation of ERK and JNK in RAW 264.7 macrophages, and p38 in other models. This inhibition disrupts the downstream signaling that leads to the production of inflammatory mediators.

  • PI3K/AKT/mTOR Pathway: This pathway is involved in cell proliferation, survival, and inflammation. In models of rheumatoid arthritis, this compound has been found to inactivate the PI3K/AKT/mTOR signaling pathway, which contributes to its anti-arthritic and anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative effects of this compound on various inflammatory markers.

Target/ParameterModel SystemThis compound ConcentrationResultReference(s)
Pro-inflammatory Mediators
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells50 µMSignificant decrease
iNOS ExpressionLPS-stimulated RAW 264.7 cellsDose-dependentReduced mRNA and protein levels
IL-1β ProductionLPS-stimulated RAW 264.7 cellsDose-dependentReduced mRNA levels and protein production
IL-6 ProductionLPS-stimulated RAW 264.7 cellsDose-dependentReduced mRNA levels
TNF-α, IL-1β, IL-6RA Fibroblast-Like Synovial CellsDose-dependentInhibition of expression
Signaling Pathways
ERK PhosphorylationLPS-stimulated RAW 264.7 cellsDose-dependentInhibition
NF-κB p65 PhosphorylationLPS-stimulated RAW 264.7 cellsDose-dependentInhibition
p-AKT, p-mTORRA Rat Model Synovial Tissue10, 20, 40 µMDecreased protein levels
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a standard method for evaluating the anti-inflammatory effects of this compound using an LPS-stimulated macrophage cell line.

  • Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory mediators (e.g., NO, IL-6) in LPS-activated RAW 264.7 macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cell Viability Assay: Perform an MTT or similar cytotoxicity assay to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

    • Treatment: Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot). Allow them to adhere overnight. Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for a specified period (e.g., 24 hours for cytokine measurement, 15-45 minutes for phosphorylation studies).

    • Analysis:

      • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine NO concentration by measuring nitrite accumulation using the Griess reagent. Measure absorbance at ~540 nm.

      • Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of cytokines like TNF-α, IL-1β, and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

      • Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., p-p65, p-ERK, iNOS) and a loading control (e.g., β-actin).

  • Data Analysis: Normalize data to the control group and express results as a percentage of inhibition or fold change. Determine statistical significance using an appropriate test.

Visualization of Anti-inflammatory Signaling Pathways

Galangin_NFkB_Inhibition TLR4 TLR4 IKK IKK Complex IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65->p_IkBa Degradation of IκBα p65_nuc p65/p50 (Nuclear Translocation) p_IkBa->p65_nuc Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) p65_nuc->Genes This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Galangin_MAPK_Inhibition UpstreamKinases Upstream Kinases ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 p_ERK P-ERK ERK->p_ERK Phosphorylation p_JNK P-JNK JNK->p_JNK Phosphorylation p_p38 P-p38 p38->p_p38 Phosphorylation Inflammation Inflammatory Response p_ERK->Inflammation p_JNK->Inflammation p_p38->Inflammation This compound This compound This compound->p_ERK Inhibits This compound->p_JNK Inhibits This compound->p_p38 Inhibits

Caption: this compound inhibits the MAPK signaling pathway.

Conclusion and Future Perspectives

This compound is a potent natural flavonoid with well-documented antioxidant and anti-inflammatory properties. Its mode of action is multifaceted, involving the direct scavenging of free radicals, enhancement of endogenous antioxidant defenses, and significant inhibition of pro-inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/AKT. The quantitative data and experimental evidence strongly support its potential as a therapeutic agent for managing diseases rooted in oxidative stress and chronic inflammation.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on clinical trials to establish its efficacy and safety in humans, as well as on the development of novel delivery systems to improve its bioavailability and therapeutic index. Further investigation into its interactions with other cellular targets will continue to unveil the full scope of its pharmacological potential.

References

Neuroprotective Effects of Galangin in In Vitro Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galangin, a naturally occurring flavonoid found in high concentrations in plants such as Alpinia officinarum and propolis, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] Emerging research has highlighted its neuroprotective potential, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides an in-depth overview of the neuroprotective effects of this compound in various in vitro models, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental protocols used to elucidate these properties. The information presented here is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology.

Core Neuroprotective Mechanisms of this compound

In vitro studies have established that this compound's neuroprotective effects are primarily mediated through its potent antioxidant and anti-apoptotic activities. These effects have been notably demonstrated in models of Parkinson's disease, where oxidative stress is a key pathological mechanism.[3]

Attenuation of Oxidative Stress

This compound has been shown to significantly mitigate oxidative damage in neuronal cells. In studies using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce a Parkinson's-like pathology in HT22 hippocampal neuronal cells, pretreatment with this compound led to a dose-dependent decrease in the generation of reactive oxygen species (ROS).[1][4] This protective effect is largely attributed to the activation of the Nrf2/Keap1 signaling pathway, a critical regulator of the cellular antioxidant response. This compound treatment has been observed to downregulate the expression of Keap1, a repressor of Nrf2, thereby promoting the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).

Inhibition of Apoptosis

Beyond its antioxidant effects, this compound also confers neuroprotection by inhibiting programmed cell death, or apoptosis. In the 6-OHDA-induced HT22 cell model, this compound treatment significantly reduced the rate of apoptosis. This anti-apoptotic effect is achieved through the modulation of the Bax/Bcl-2 protein ratio, where this compound decreases the expression of the pro-apoptotic protein Bax and enhances the expression of the anti-apoptotic protein Bcl-2.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on this compound's neuroprotective effects.

Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated HT22 Cells

This compound Concentration (µM)6-OHDA Concentration (µM)Cell Viability (%)
0100~50% (Control)
1.56100Increased
6.25100Significantly Increased
50100Significantly Increased

Data adapted from studies demonstrating that this compound significantly increased the viability of 6-OHDA-treated HT22 cells in a dose-dependent manner.

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in 6-OHDA-Treated HT22 Cells

This compound Concentration (µM)6-OHDA Concentration (µM)Reduction in ROS Levels
0100Baseline
6.25100Dose-dependent decrease
50100Significant dose-dependent decrease

Flow cytometry analysis revealed that this compound dose-dependently decreased ROS levels induced by 6-OHDA.

Table 3: Effect of this compound on Apoptosis in 6-OHDA-Treated HT22 Cells

This compound Concentration (µM)6-OHDA Concentration (µM)Inhibition of Apoptosis Rate
0100Baseline
6.25100Dose-dependent inhibition
50100Significant dose-dependent inhibition

The apoptosis rate of HT22 cells, as detected by flow cytometry, was significantly inhibited by this compound in a dose-dependent manner.

Table 4: Effect of this compound on the Expression of Key Signaling Proteins in HT22 Cells

ProteinThis compound TreatmentEffect on Protein Expression
Keap1Dose-dependentSignificantly Inhibited
Nrf2Dose-dependentIncreased
HO-1Dose-dependentIncreased
Bax/Bcl-2 ratioDose-dependentReduced

Western blotting results indicated that this compound significantly inhibited the protein expression of Keap1 while increasing the protein expression of Nrf2 and HO-1. The ratio of Bax to Bcl-2 protein expression was also reduced.

Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated through the modulation of specific signaling pathways. The Nrf2/Keap1 pathway is central to its antioxidant mechanism.

Nrf2/Keap1 Signaling Pathway

Nrf2_Keap1_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_OHDA 6-OHDA ROS ROS 6_OHDA->ROS This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds HO1 HO-1 ARE->HO1 Upregulates HO1->ROS Neutralizes

Caption: this compound activates the Nrf2/Keap1 antioxidant pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment

HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are pretreated with various concentrations of this compound for 24 hours before being exposed to 100 µM 6-OHDA for an additional 24 hours.

MTT Assay for Cell Viability
  • Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pretreat the cells with different concentrations of this compound (e.g., 1.56-50 µM) for 24 hours.

  • Introduce 100 µM 6-OHDA to the wells (except for the control group) and incubate for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular ROS
  • Culture and treat HT22 cells in 6-well plates as described above.

  • After treatment, harvest the cells and wash them with PBS.

  • Resuspend the cells in serum-free DMEM containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Flow Cytometry for Apoptosis Detection
  • Culture and treat HT22 cells in 6-well plates.

  • After treatment, harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting
  • Culture and treat HT22 cells in 6-well plates.

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Keap1, Nrf2, HO-1, Bax, Bcl-2, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Neuroprotection Assays cluster_pathways Pathway Analysis Culture HT22 Cell Culture Pretreat This compound Pretreatment (24h) Culture->Pretreat Induce 6-OHDA Induction (24h) Pretreat->Induce MTT MTT Assay (Cell Viability) Induce->MTT ROS_Flow DCFH-DA Staining (ROS Measurement) Induce->ROS_Flow Apoptosis_Flow Annexin V/PI Staining (Apoptosis Assay) Induce->Apoptosis_Flow Western Western Blot (Protein Expression) Induce->Western Nrf2_exp Nrf2/Keap1/HO-1 Expression Western->Nrf2_exp Apoptosis_exp Bax/Bcl-2 Ratio Western->Apoptosis_exp

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

The in vitro evidence strongly supports the neuroprotective effects of this compound. Its ability to mitigate oxidative stress and inhibit apoptosis, primarily through the activation of the Nrf2/Keap1 signaling pathway, makes it a compelling molecule for further investigation in the context of neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this compound. Future in vitro studies could explore its effects in other neurodegenerative models and further delineate the interplay between its various mechanisms of action.

References

The Modulatory Role of Galangin in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galangin, a naturally occurring flavonoid found in high concentrations in Alpinia galanga (galangal) and propolis, has garnered significant attention for its diverse pharmacological activities.[1] Extensive research has demonstrated its potent anti-inflammatory, antioxidant, and anti-cancer properties. These biological effects are largely attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in various pathological conditions. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects, with a focus on the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cell viability and key protein modulation in various cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MGC 803Gastric Cancer18.68548[2]
A2780/CP70Ovarian Cancer42.3Not Specified[3]
OVCAR-3Ovarian Cancer34.5Not Specified[3]
IOSE 364 (Normal)Ovarian Epithelial131.3Not Specified[3]
KKU-213Cholangiocarcinoma~134 (24h), ~73 (48h)24, 48
KKU-100Cholangiocarcinoma~279 (24h), ~158 (48h)24, 48
MCF-7Breast Cancer500 µg/ml72

Table 2: Modulation of Protein Phosphorylation and Expression by this compound

Cell LineTreatmentTarget ProteinEffectReference
HepG2This compound + TPAp-ERK1/2Inhibition
HepG2This compound + TPAp-IκBαInhibition
A172 (Glioma)This compoundp-ERK1/2Increased Phosphorylation
Rat AortaThis compound + Fluoridep-MYPT1Decreased Phosphorylation
PC12This compound + Okadaic Acidp-Akt, p-mTORIncreased Phosphorylation
PC12This compound + Okadaic Acidp-GSK3βDecreased Phosphorylation
HaCaTThis compoundp-ERK1/2, p-AktIncreased Phosphorylation
RAW 264.7This compound + LPSp-ERK, p-NF-κB p65Inhibition of Phosphorylation

Core Signaling Pathways Modulated by this compound

This compound's multifaceted biological activities stem from its ability to interfere with central signaling nodes that regulate cellular processes such as proliferation, survival, inflammation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including gene expression, cell division, and apoptosis. The pathway consists of a series of protein kinases, including ERK, JNK, and p38 MAPK.

This compound has been shown to modulate the MAPK pathway in a context-dependent manner. In many cancer models, it inhibits the phosphorylation of ERK1/2, a key downstream effector of the pathway, thereby suppressing tumor growth and metastasis. However, in some contexts, such as in glioma cells, this compound has been observed to increase ERK1/2 phosphorylation, which was linked to the inhibition of invasion. This highlights the complexity of this compound's interactions with this pathway.

MAPK_Pathway This compound's Inhibition of the MAPK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression This compound This compound This compound->MEK This compound->ERK

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

This compound has been consistently shown to inhibit the PI3K/Akt signaling pathway in various cancer cells. It achieves this by reducing the phosphorylation of Akt, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.

PI3K_Akt_Pathway This compound's Inhibition of the PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, GSK3β, Bad) Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival This compound This compound This compound->PI3K This compound->Akt

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound is a well-documented inhibitor of the NF-κB pathway. It has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory and pro-survival genes.

NFkB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB releases GeneExpression Gene Expression (Inflammation, Survival) This compound This compound This compound->IKK

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects on cellular signaling pathways.

Western Blot Analysis of Phosphorylated Proteins (p-ERK, p-Akt)

This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins, such as ERK and Akt, in response to this compound treatment.

a. Experimental Workflow

WB_Workflow Workflow for Western Blot Analysis CellCulture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-Akt) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for Western Blot Analysis of protein phosphorylation.

b. Detailed Methodology

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).

    • For positive controls, stimulate cells with an appropriate agonist (e.g., EGF for the MAPK pathway, insulin for the PI3K/Akt pathway).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) detection kit.

    • Capture the image using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK1/2, anti-Akt).

    • Quantify band intensities using densitometry software.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.

a. Experimental Workflow

Luciferase_Workflow Workflow for NF-κB Luciferase Reporter Assay Transfection 1. Cell Transfection (NF-κB reporter plasmid) Treatment 2. Treatment with this compound and/or Stimulant (e.g., TNF-α) Transfection->Treatment Lysis 3. Cell Lysis Treatment->Lysis LuciferaseAssay 4. Luciferase Assay (add substrate) Lysis->LuciferaseAssay Measurement 5. Luminescence Measurement LuciferaseAssay->Measurement Analysis 6. Data Analysis Measurement->Analysis

Caption: Workflow for NF-κB Luciferase Reporter Assay.

b. Detailed Methodology

  • Cell Transfection:

    • Seed cells in a 96-well plate.

    • Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

    • Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Cell Treatment:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

  • Luciferase Assay and Measurement:

    • Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

    • Add the Renilla luciferase substrate (e.g., Stop & Glo reagent) and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the control groups.

Conclusion

This compound is a promising natural compound that exerts its biological effects through the modulation of multiple key cellular signaling pathways. Its ability to inhibit the MAPK, PI3K/Akt, and NF-κB pathways underscores its potential as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols. It is hoped that this resource will facilitate further research into the clinical applications of this versatile flavonoid. Further investigation is warranted to fully elucidate the intricate molecular interactions of this compound and to translate these preclinical findings into effective therapeutic strategies.

References

In Silico Docking Studies of Galangin: A Technical Guide to Protein Target Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galangin, a naturally occurring flavonoid found in high concentrations in the rhizome of Alpinia galanga and propolis, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anticancer, and antioxidant properties. The therapeutic potential of this compound is attributed to its ability to interact with and modulate the activity of various protein targets within the body. In silico molecular docking has emerged as a powerful computational tool to elucidate these interactions at a molecular level, providing crucial insights for drug discovery and development.

This technical guide provides a comprehensive overview of in silico docking studies of this compound with its key protein targets. It summarizes quantitative binding data, details standardized experimental protocols for conducting such studies, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: this compound-Protein Docking Interactions

The following table summarizes the quantitative data from various in silico docking studies of this compound with its protein targets. The binding energy, typically reported in kcal/mol, indicates the binding affinity of this compound to the protein's active site; a more negative value signifies a stronger interaction.

Target ProteinProtein ClassTherapeutic AreaBinding Energy (kcal/mol)Interacting ResiduesReference Study
Cyclooxygenase-2 (COX-2)Enzyme (Oxidoreductase)Anti-inflammatory-9.4VAL-349, TYR-385[1]
Adenosine A2A receptor (ADORA2A)Receptor (GPCR)Primary Biliary Cholangitis-8.8-[2]
Programmed cell death protein 1 (PD-1)ReceptorCancer Immunotherapy-8.63Asp 77, Lys 78, Ile 126[3]
Cyclin-dependent kinase 1 (CDK1)Enzyme (Kinase)Anticancer-7.8-[4]
Angiotensin-converting enzyme 2 (ACE2)Enzyme (Peptidase)Antiviral (SARS-CoV-2)-6.3-[5]
Polo-like kinase 1 (PLK1)Enzyme (Kinase)Anticancer-5.6-
Cyclin-dependent kinase 4 (CDK4)Enzyme (Kinase)Anticancer-5.5-
Cyclin B1 (CCNB1)Regulatory ProteinAnticancer-5.4-
c-MetEnzyme (Receptor Tyrosine Kinase)AnticancerNot specifiedAsp-1164, Met-1211, Arg-1208, Tyr-1230
NF-κBTranscription FactorAnti-inflammatory, AnticancerNot specifiedLys272, Phe307
NFE2L2/Nrf2Transcription FactorNeuroprotectionNot specifiedVAL-420, VAL-514
Keap1Adaptor ProteinNeuroprotectionNot specifiedVAL-418, VAL-606, GLY-367, LEU-365
HMOX-1/HO-1Enzyme (Oxidoreductase)NeuroprotectionNot specified-

Experimental Protocols: Molecular Docking Workflow

The following is a generalized, detailed methodology for performing in silico molecular docking of this compound with a protein target, based on common practices cited in the literature. This protocol primarily references the use of AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Ligand (this compound)

  • Structure Acquisition: Obtain the 3D structure of this compound. This can be done by downloading it from a chemical database such as PubChem (CID 5281616) in SDF or MOL2 format.

  • Format Conversion and Optimization: Use a molecular modeling software like Avogadro or Chimera to convert the structure to the PDBQT format required by AutoDock Vina. During this process, it is crucial to:

    • Add polar hydrogens.

    • Assign Gasteiger charges to all atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

2. Preparation of the Protein (Receptor)

  • Structure Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the chosen structure has a good resolution and, if possible, is co-crystallized with a known ligand to identify the binding site.

  • Protein Clean-up: Prepare the protein for docking using software like UCSF Chimera or AutoDock Tools. This involves:

    • Removing all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Adding polar hydrogens to the protein structure.

    • Assigning Kollman charges.

    • Saving the cleaned protein structure in the PDBQT format.

3. Grid Box Generation

  • Binding Site Identification: The binding site of the protein is typically the pocket where a native ligand binds. If the crystal structure does not contain a co-crystallized ligand, binding pockets can be predicted using tools like CASTp or by referring to published literature.

  • Grid Box Definition: A grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand. Using AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site. The size of the grid box should be large enough to allow for the ligand to move and rotate freely within the binding pocket.

4. Molecular Docking Simulation

  • Configuration File: Create a configuration text file that specifies the input files and docking parameters. This file should include:

    • The file paths for the prepared ligand (this compound) and protein (receptor) in PDBQT format.

    • The coordinates of the center of the grid box.

    • The dimensions of the grid box.

    • The exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computational time).

    • The num_modes parameter, which specifies the number of binding poses to be generated.

  • Running AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol).

5. Analysis of Docking Results

  • Binding Affinity: The primary quantitative result is the binding affinity score. The most negative score represents the most favorable binding pose.

  • Visualization of Interactions: Use molecular visualization software such as PyMOL or Discovery Studio to analyze the interactions between this compound and the protein. This allows for the identification of key interacting amino acid residues and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Ligand Preparation (this compound) cluster_protein Protein Preparation (Receptor) cluster_docking Molecular Docking cluster_analysis Results Analysis ligand_start Obtain this compound 3D Structure (e.g., PubChem) ligand_convert Convert to PDBQT Format ligand_start->ligand_convert ligand_h Add Polar Hydrogens ligand_convert->ligand_h ligand_charge Assign Gasteiger Charges ligand_h->ligand_charge ligand_bonds Define Rotatable Bonds ligand_charge->ligand_bonds grid Define Grid Box (Binding Site) ligand_bonds->grid protein_start Download Protein 3D Structure (e.g., PDB) protein_clean Remove Water, Ions, Ligands protein_start->protein_clean protein_h Add Polar Hydrogens protein_clean->protein_h protein_charge Assign Kollman Charges protein_h->protein_charge protein_convert Save as PDBQT Format protein_charge->protein_convert protein_convert->grid config Create Configuration File grid->config vina Run AutoDock Vina config->vina analysis_start Analyze Binding Affinity Scores vina->analysis_start analysis_viz Visualize Interactions (e.g., PyMOL, Discovery Studio) analysis_start->analysis_viz analysis_interactions Identify Key Residues and Bond Types analysis_viz->analysis_interactions

Caption: Molecular docking experimental workflow.

Signaling Pathways

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase pathway is implicated in cell proliferation, migration, and invasion, and is a key target in cancer therapy. This compound has been shown to interact with c-Met, inhibiting its downstream signaling.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 This compound This compound This compound->cMet Inhibits Akt Akt PI3K->Akt CellPro Cell Proliferation, Migration, Invasion Akt->CellPro RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellPro STAT3->CellPro

Caption: this compound's inhibition of the c-Met signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. This compound has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Activate PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt mTOR mTOR CellSurv Cell Survival, Growth, Proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. This compound has been shown to inhibit NF-κB activation.

NFkB_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates This compound This compound This compound->IKK Inhibits NFkB NF-κB IkB->NFkB NFkB_IkB NF-κB/IκB Complex (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IkB Dissociates upon IκB Phosphorylation GeneExp Pro-inflammatory Gene Expression Nucleus->GeneExp Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Safety Operating Guide

Proper Disposal of Galangin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Galangin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling. It is an irritant to the eyes, skin, and respiratory system[1][2]. Before handling, it is mandatory to consult the Safety Data Sheet (SDS) and be familiar with the required Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

    • Eye Protection: Safety glasses or goggles must be worn at all times.

    • Lab Coat: A fully buttoned lab coat is necessary to protect from accidental spills.

    • Respiratory Protection: When handling the powder form or if there is a risk of generating dust, a dust respirator is necessary[1].

  • Work Area:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure easy access to an emergency eyewash station and a safety shower.

This compound Hazard and Disposal Summary

The following table summarizes key information regarding the hazards and disposal of this compound.

ParameterInformationSource
CAS Number 548-83-4[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Primary Disposal Method Incineration in a licensed facility or burial in a licensed landfill.
Incompatible Materials for Disposal Strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).
Spill Cleanup Use dry clean-up procedures to avoid generating dust.
Container Disposal Decontaminate empty containers and dispose of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure

The primary recommended method for this compound disposal is through a licensed hazardous waste disposal company. In-lab treatment is not advised due to the hazardous nature of the compound.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Place solid this compound, and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels), into a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound and be kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents.

  • Contaminated Labware:

    • For reusable labware, first, rinse with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound. Collect this rinsate as hazardous liquid waste.

    • Then, soak the labware in a strong cleaning solution (e.g., a laboratory-grade detergent).

    • Finally, rinse thoroughly with deionized water and allow to dry.

Step 2: Labeling and Storage

  • Clearly label all this compound waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store the waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

Step 3: Arranging for Disposal

  • Contact your institution's EHS office or a certified hazardous waste disposal vendor to arrange for pickup and disposal.

  • Provide the vendor with a complete and accurate description of the waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Ensure proper PPE is worn (gloves, safety glasses, and respirator).

    • Clean up spills immediately using dry methods to avoid generating dust.

    • Sweep, shovel, or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the area and alert personnel.

    • Contact your institution's emergency responders and provide them with the location and nature of the hazard.

    • Prevent the spillage from entering drains or water courses.

Visual Guide to this compound Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

Galangin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat - Respirator (for powder) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) start->fume_hood waste_type This compound Waste Generated solid_waste Solid Waste (e.g., pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid contaminated_labware Contaminated Reusable Labware waste_type->contaminated_labware Labware collect_solid Collect in a Labeled, Sealed Container for Solids solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container for Liquids liquid_waste->collect_liquid decontaminate Decontaminate Labware: 1. Rinse with solvent (collect rinsate) 2. Wash with detergent 3. Rinse with DI water contaminated_labware->decontaminate store Store in a Secure, Designated Waste Area collect_solid->store collect_liquid->store decontaminate->store contact_ehs Contact Institutional EHS or Licensed Waste Vendor store->contact_ehs end Proper Disposal via Incineration or Licensed Landfill contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galangin
Reactant of Route 2
Galangin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.